molecular formula C17H19NO7 B2498772 [2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate CAS No. 386262-19-7

[2-(Furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate

Cat. No. B2498772
CAS RN: 386262-19-7
M. Wt: 349.339
InChI Key: VLJRBVOASYXOAA-UHFFFAOYSA-N
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Description

This compound is an organic ester, which is a class of compounds produced by the reaction between carboxylic acids and alcohols. The presence of the furan ring (a five-membered aromatic ring with four carbon atoms and one oxygen) and the trimethoxybenzoate group (a benzoate ester with three methoxy groups attached) suggest that this compound could have interesting chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex, with the furan ring, the amino group, and the trimethoxybenzoate group all contributing to its overall structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For this compound, properties such as solubility, melting point, boiling point, and reactivity would be influenced by the presence of the furan ring, the amino group, and the trimethoxybenzoate group .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Without specific information on what this compound is used for, it’s difficult to speculate on its mechanism of action .

Future Directions

The future directions for research on this compound would depend on its intended use. Potential areas of interest could include exploring its reactivity, studying its interactions with biological systems, or investigating potential applications .

properties

IUPAC Name

[2-(furan-2-ylmethylamino)-2-oxoethyl] 3,4,5-trimethoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO7/c1-21-13-7-11(8-14(22-2)16(13)23-3)17(20)25-10-15(19)18-9-12-5-4-6-24-12/h4-8H,9-10H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLJRBVOASYXOAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OCC(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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